2-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
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Overview
Description
2-[1-(Ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is a versatile small molecule scaffold used primarily in research and development. This compound, with the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol, is known for its applications in pharmaceutical testing and as a building block in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid typically involves the reaction of ethoxymethyl pyrazole derivatives with acetic acid under controlled conditions. The process may include steps such as:
Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Acetylation: The final step involves the acetylation of the pyrazole derivative to form the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. These methods would involve large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[1-(Ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl and acetic acid groups may facilitate binding to active sites, leading to inhibition or activation of biological pathways. Detailed studies on its exact mechanism are still ongoing .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar acetic acid functionality.
Thiazole derivatives: Compounds with similar heterocyclic structures and biological activities
Uniqueness
2-[1-(Ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is unique due to its specific combination of the ethoxymethyl group and the pyrazole ring, which provides distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-[1-(ethoxymethyl)-3,5-dimethylpyrazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-4-15-6-12-8(3)9(5-10(13)14)7(2)11-12/h4-6H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFNSXQPZLUJFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C(=C(C(=N1)C)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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